molecular formula C19H24N2OS.ClH B074011 Levomepromazine hydrochloride CAS No. 1236-99-3

Levomepromazine hydrochloride

Cat. No. B074011
CAS RN: 1236-99-3
M. Wt: 364.9 g/mol
InChI Key: ODLGFPIWRAEFAN-PFEQFJNWSA-N
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Description

Levomepromazine hydrochloride is a phenothiazine derivative primarily used as an antipsychotic agent. Its therapeutic effects are attributed to its antagonist activity across various neurotransmitter receptors in the central nervous system, including adrenergic, dopamine, histamine, cholinergic, and serotonin receptors (de Groot, 2021).

Synthesis Analysis

Levomepromazine hydrochloride synthesis involves specific chemical pathways and reactions. While specific synthesis details are not provided in the sourced papers, the metabolism studies can provide insights into the structural components and modifications of Levomepromazine. For example, the metabolism includes processes like sulphoxidation, N-demethylation, and O-demethylation, indicative of the structural complexity of Levomepromazine (Loennechen & Dahl, 1990).

Molecular Structure Analysis

Levomepromazine's molecular structure is characterized by the phenothiazine core with aliphatic side chains, which is fundamental to its interaction with various receptors in the brain. The drug undergoes metabolic processes such as hydroxylation and demethylation, indicating active sites within its molecular structure (Dahl et al., 1987).

Chemical Reactions and Properties

Levomepromazine hydrochloride undergoes various chemical reactions including hydroxylation and demethylation as part of its metabolism. These reactions are crucial for its pharmacological activity and its eventual excretion from the body. The presence of sulfoxide and other metabolites in its degradation pathway indicates its chemical reactivity and metabolic transformation in humans (Karpińska et al., 2006; Kruggel & Ulrich, 2000).

Physical Properties Analysis

The physical properties of Levomepromazine hydrochloride include its stability under various conditions. For example, when diluted with sodium chloride and stored in polypropylene syringes, it remains stable for at least 14 days, indicating its physical stability and potential for clinical application in specific formulations (Hardy et al., 2011).

Scientific Research Applications

  • Stability and Storage : Levomepromazine hydrochloride is stable for at least 14 days when diluted with 0.9% sodium chloride and stored in polypropylene syringes, making it suitable for prolonged use in clinical settings (Hardy et al., 2011).

  • Use in Palliative Care : It is used in palliative and end-of-life care for controlling various symptoms like nausea, vomiting, sedation, and pain. However, the evidence supporting its use is mostly from open series and case reports, indicating a need for more robust studies (Dietz et al., 2013).

  • Schizophrenia Treatment : Levomepromazine is used in treating schizophrenia but requires larger, more robust studies for a confident comment on its effectiveness. It has shown some advantages over other antipsychotics in certain aspects but also presents side effects like hypotension and dizziness (Sivaraman et al., 2011).

  • Combination with Morphine : It has been studied in combination with morphine sulphate for pain management in palliative care. A method was developed to assess the stability of these drug combinations (Al-Tannak et al., 2012).

  • Photodegradation Study : The effect of sunlight on the photostability of levomepromazine in river water was studied, showing its susceptibility to photooxidation under environmental conditions (Karpińska et al., 2012).

  • Receptor Binding Profile : Its receptor binding profile in the human brain suggests potential for treating treatment-resistant schizophrenia, with significant binding affinity for α-1, serotonin-2, and α-2 sites (Nair et al., 1993).

  • Cardiovascular Effects : Studies on its effects on isolated rat atria indicated a dose-dependent decrease in contractile force, with some differences observed between levomepromazine and its sulfoxide form (Dahl & Refsum, 1976).

  • Metabolic Mechanisms : A theoretical study on the metabolic mechanisms of levomepromazine by cytochrome P450 provided insights into its biotransformation, indicating pathways like S-oxidation and N-demethylation (Wang et al., 2016).

Safety And Hazards

Levomepromazine hydrochloride is harmful if swallowed and may cause drowsiness or dizziness . It is advised to avoid breathing dust, avoid contacting with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGFPIWRAEFAN-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomepromazine hydrochloride

CAS RN

1236-99-3
Record name Levomepromazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomepromazine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomepromazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LEVOMEPROMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BB1Y2586
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
J Karpińska, A Sokół, M Skoczylas - Spectrochimica Acta Part A: Molecular …, 2008 - Elsevier
Derivative spectrophotometry and bivariate calibration algorithm were used for study of run of photooxidation of levomepromazine hydrochloride (LV). The actual concentrations of LV …
Number of citations: 16 www.sciencedirect.com
NF Al‐Tannak, CG Cable, DA McArthur… - Journal of clinical …, 2012 - Wiley Online Library
… of levomepromazine hydrochloride … levomepromazine hydrochloride were shown in the current study to have a limited storage life with respect to their levomepromazine hydrochloride …
Number of citations: 9 onlinelibrary.wiley.com
J Karpińska, A Wiszowata, M Skoczylas - Analytical letters, 2006 - Taylor & Francis
… proposed for the simultaneous quantification of levomepromazine hydrochloride (LV) and its main … Determination of levomepromazine hydrochloride and its sulfoxide was realized by …
Number of citations: 15 www.tandfonline.com
S Niedermeier, I Matarashvili, B Chankvetadze… - … of Pharmaceutical and …, 2018 - Elsevier
… levomepromazine hydrochloride as well as the reference standards levomepromazine hydrochloride … at 2.82 ± 0.01% for levomepromazine hydrochloride CRS and 1.69 ± 0.01% in the …
Number of citations: 18 www.sciencedirect.com
O Mozgova, M Blazheyevskiy - … -Ukrainian Journal of …, 2020 - kyivtoulouse.univ.kiev.ua
… determination of Levomepromazine hydrochloride is presented. … determination of the Levomepromazine hydrochloride. The … the determination of Levomepromazine hydrochloride in …
Number of citations: 2 www.kyivtoulouse.univ.kiev.ua
MI Rocha, M Santoro, S Storpirtis, E Rosa… - Analytical …, 1989 - Taylor & Francis
… In Table 4 it can be observed the results of analysis of samples containing levomepromazine hydrochloride. Table 5 shows the data for recovery tests which confirm the efficiency of the …
Number of citations: 1 www.tandfonline.com
A Chauvet, J Masse - Thermochimica Acta, 1983 - Elsevier
The thermoanalytical study of chlorprothixene (a), chlorpromazine hydrochloride (b), levomepromazine hydrochloride (c), and fluphenazine hydrochloride (d), has enabled the existence …
Number of citations: 8 www.sciencedirect.com
S Niedermeier, GKE Scriba - Journal of Pharmaceutical and Biomedical …, 2017 - Elsevier
… 0.1 mg/mL levomepromazine hydrochloride CRS in water upon standing at room temperature for about 6 h. It should be noted, that levomepromazine hydrochloride CRS is not an …
Number of citations: 22 www.sciencedirect.com
PA Hals, SG Dahl - Acta Pharmacologica et Toxicologica, 1982 - Wiley Online Library
… concentrations of levomepromazine and its two major non-polar metabolites in man were studied in the rat after single oral and intraarterial doses of levomepromazine hydrochloride. …
Number of citations: 2 onlinelibrary.wiley.com
T Loennechen, SG Dahl - Journal of Chromatography A, 1990 - Elsevier
The phenothiazine drug levomepromazine (methotrimeprazine) has five metablolites which previously have been identified in plasma from psychiatric patients. These are formed by …
Number of citations: 14 www.sciencedirect.com

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